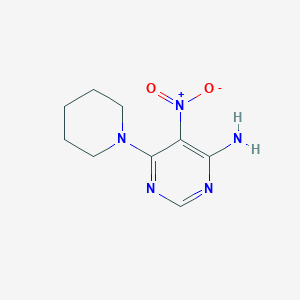

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

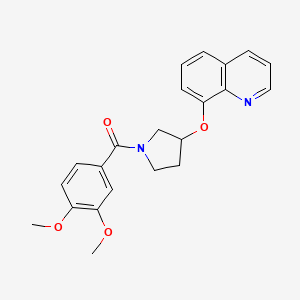

“5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and demonstrate various biological activities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied extensively. For example, a study on 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine revealed that the four carbon atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11) .

Scientific Research Applications

Chemical Synthesis and Reactions

- Reactions with Amines and Thiols : A study explored the reactions of compounds similar to 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine, showing that primary and secondary amines and thiols can undergo regio- and stereoselective addition reactions with these compounds, forming syn- or anti-addition products depending on the type of amine or thiol involved (Čikotienė et al., 2007).

Intermediate in Drug Synthesis

- Synthesis of Deoxycytidine Kinase Inhibitors : Research on a derivative of this compound led to the development of a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, demonstrating its utility in the synthesis of therapeutic agents (Zhang et al., 2009).

Chemical Bond Formations

- Asymmetric Carbon-Carbon Bond Formations : Another study used derivatives of this compound in asymmetric carbon-carbon bond formations, leading to the synthesis of various substituted piperidines, pyrrolidines, and pyrimidinones, highlighting its role in the creation of complex chemical structures (Johnson et al., 2002).

Synthesis of Heterocycles

- New Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives : A study demonstrated the synthesis of 1,3-dimethyl-7-hydroxypyrrolo[3,2-d]pyrimidines using a similar compound, showcasing the utility of such derivatives in synthesizing heterocyclic compounds (Yoneda et al., 1981).

Antitumor and Antibacterial Activities

- Investigations in Antitumor Activity : Research into 5-nitropyrimidines, closely related to this compound, showed potential antitumor activities, indicating possible applications in cancer research (Grigoryan et al., 2000).

- Antibacterial Properties : Studies on piperidine-containing pyrimidine imines and thiazolidinones, which are structurally related to this compound, revealed their antibacterial activity, suggesting applications in developing new antibacterial agents (Merugu et al., 2010).

Structural and Molecular Studies

- Salt-Type Adduct Formation : Research on a compound similar to this compound led to the formation of a salt-type adduct, providing insights into molecular interactions and structural properties (Orozco et al., 2009).

Corrosion Inhibition Studies

- Prediction of Inhibition Efficiencies : Piperidine derivatives related to this compound were investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This showcases its potential application in materials science and corrosion research (Kaya et al., 2016).

Mechanism of Action

Mode of Action

5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine interacts with its targets by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal energy production in the cell, leading to a variety of downstream effects .

Pharmacokinetics

Compounds with a piperidine nucleus are known to have a wide variety of biological activities and have been applied on a large scale in the medical and pharmaceutical fields .

Result of Action

The result of the action of this compound is a disruption in the energy balance of the cell due to the inhibition of mitochondrial complex I . This can lead to a variety of cellular effects, depending on the specific cell type and the extent of the energy disruption .

properties

IUPAC Name |

5-nitro-6-piperidin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)9(12-6-11-8)13-4-2-1-3-5-13/h6H,1-5H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSKNECAWCKBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)

![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)

![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)

![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)

![(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2536038.png)

![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)